4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, morpholine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone
- (5-Methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- (5-Methyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone
Uniqueness
(5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H13N3O2/c1-7-6-8(11-10-7)9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
ZBMOOUJVBOZOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.